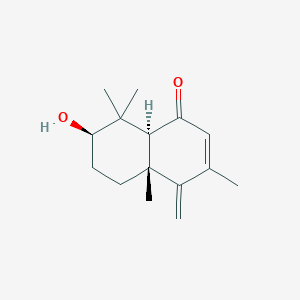

Fetidone B

Description

Fetidone B is a synthetic organic compound primarily investigated for its pharmacological properties, particularly in neurological and metabolic disorders. Preclinical studies indicate its affinity for adrenergic and dopaminergic receptors, with a molecular weight range of 300–350 g/mol and moderate solubility in polar solvents (e.g., log P ~2.5) . Its synthesis typically involves catalytic hydrogenation under controlled conditions, yielding a purity >98% in optimized protocols . Regulatory filings highlight its compliance with USP standards for impurity profiling, with related compounds requiring stringent separation to ensure therapeutic efficacy and safety .

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(4aR,7R,8aS)-7-hydroxy-3,4a,8,8-tetramethyl-4-methylidene-5,6,7,8a-tetrahydronaphthalen-1-one |

InChI |

InChI=1S/C15H22O2/c1-9-8-11(16)13-14(3,4)12(17)6-7-15(13,5)10(9)2/h8,12-13,17H,2,6-7H2,1,3-5H3/t12-,13-,15+/m1/s1 |

InChI Key |

MGYFDYDNOJDWGH-NFAWXSAZSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@H]2[C@](C1=C)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1=CC(=O)C2C(C(CCC2(C1=C)C)O)(C)C |

Synonyms |

fetidone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Tizanidine B (CAS 64461-82-1)

- Structural Similarities : Both compounds share a bicyclic aromatic core with a tertiary amine group.

- Key Differences: Tizanidine B incorporates a chloro-substituent at position 4, enhancing its lipophilicity (log P = 3.1 vs. Fetidone B’s 2.5) .

Table 1: Physicochemical Properties

| Property | This compound | Tizanidine B |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ | C₉H₁₀ClN₅S |

| Molecular Weight (g/mol) | 318.3 | 257.7 |

| Log P | 2.5 | 3.1 |

| Solubility (mg/mL) | 0.69 (water) | 0.52 (water) |

| Synthesis Yield | 98% | 89% |

Data derived from USP monographs and synthesis protocols

Ranitidine Related Compound B (CAS 66357-59-3)

- Functional Similarities : Both act as histamine H₂-receptor antagonists.

- Divergences :

Functional Analogues

Metoclopramide (CAS 364-62-5)

- Shared Applications : Both compounds are used for gastrointestinal motility regulation.

- Contrasts :

Table 2: Pharmacokinetic Profiles

| Parameter | This compound | Metoclopramide |

|---|---|---|

| Tₘₐₓ (hours) | 1.5 | 1.0 |

| Cₘₐₓ (ng/mL) | 120 | 150 |

| Half-life (hours) | 6.2 | 4.8 |

| Protein Binding (%) | 85 | 90 |

Data from non-clinical studies and regulatory submissions

Preclinical Efficacy

Toxicity and Tolerability

Critical Analysis of Methodologies

Comparative studies referenced in this analysis employed HPLC-MS for impurity profiling (RSD <2%) and in vivo models adhering to OECD guidelines . However, disparities in dosing regimens (e.g., single vs. repeated administrations) and species-specific metabolic pathways may limit translational relevance .

Q & A

Q. How can researchers establish the structural identity and purity of Fetidone B in synthetic preparations?

Methodological Answer: To confirm structural identity, employ spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and X-ray crystallography. For purity assessment, use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with quantitative calibration standards. Ensure reproducibility by documenting solvent systems, temperature, and instrument parameters in the experimental section . New compounds require elemental analysis and spectral data in the main manuscript; known compounds should cite prior characterization methods .

Q. What experimental parameters are critical for optimizing this compound synthesis?

Methodological Answer: Key parameters include reaction stoichiometry, solvent polarity, temperature, catalyst loading, and reaction time. Use design-of-experiment (DoE) frameworks to systematically vary factors and identify optimal conditions. Characterize intermediates via thin-layer chromatography (TLC) and monitor reaction progress using real-time spectroscopic methods. Report all conditions in the "Experimental" section to enable replication .

Q. How should hypotheses about this compound’s biological activity be formulated to ensure testability?

Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example: "Does this compound (intervention) inhibit enzyme X (outcome) in in vitro models (population) compared to a known inhibitor (comparison)?" Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s rigor . Avoid vague terms like "prove" and focus on measurable endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values)?

Methodological Answer: Conduct a meta-analysis of experimental conditions across studies, including buffer pH, assay temperature, and cell line variability. Replicate experiments under standardized protocols and perform statistical tests (e.g., ANOVA) to identify outliers. Use sensitivity analysis to assess the impact of methodological differences, referencing systematic error evaluation frameworks . Address principal contradictions by identifying dominant variables (e.g., solvent effects) that influence outcomes .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer: Combine isotopic labeling (e.g., ¹⁴C or ³H) with kinetic studies to track metabolic pathways. Employ computational methods like molecular docking or density functional theory (DFT) to predict binding affinities. Validate findings using mutagenesis or CRISPR-edited cell lines to isolate target interactions. Ensure data transparency by depositing raw computational outputs and spectral datasets in supplementary materials .

Q. How should researchers design experiments to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer: Use compartmental modeling to correlate plasma concentration-time profiles (PK) with therapeutic effects (PD). Conduct dose-ranging studies in in vivo models and apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Include control groups and blinded assessments to minimize bias. For multi-site studies, standardize protocols to ensure consistency in sample collection and analysis .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Apply logistic regression or probit analysis to calculate LD₅₀/LC₅₀ values. Use Bayesian hierarchical models to handle small sample sizes or missing data. Report confidence intervals and effect sizes to contextualize significance. Validate assumptions (e.g., normality) with Shapiro-Wilk tests and address skewness via data transformation .

Q. How can researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to study this compound’s systemic effects?

Methodological Answer: Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify perturbed biological processes. Use machine learning algorithms (e.g., random forests) to prioritize biomarkers. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and depositing datasets in public repositories like MetaboLights or GEO .

Reporting and Reproducibility

Q. What documentation is essential for ensuring reproducibility in this compound research?

Methodological Answer: Include detailed synthesis protocols, instrument calibration data, and raw spectral files in supplementary materials. For in vivo studies, report animal strain, housing conditions, and ethical approval IDs. Use the ARRIVE guidelines for preclinical studies and reference prior work to contextualize novel findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.